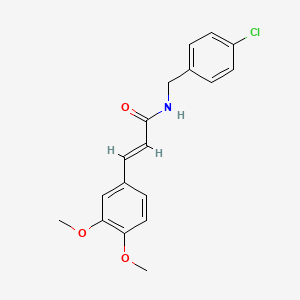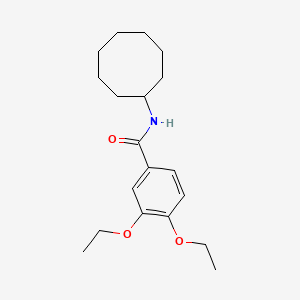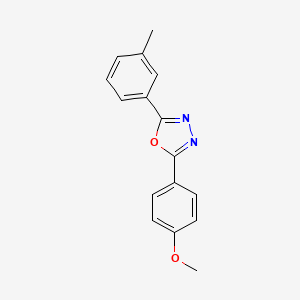
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as CDMPA, is a synthetic compound that is widely used in scientific research. It is a member of the acrylamide family and is known for its ability to modulate various biological pathways. CDMPA has been shown to have a wide range of biochemical and physiological effects and is used extensively in laboratory experiments.
作用机制
The exact mechanism of action of CDMPA is not fully understood. However, it is believed to modulate various signaling pathways in cells by inhibiting the activity of certain enzymes. CDMPA has been shown to inhibit the activity of protein kinase C (PKC) and protein phosphatase 2A (PP2A), both of which play important roles in cellular signaling.
Biochemical and Physiological Effects:
CDMPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. CDMPA has also been shown to modulate the activity of various enzymes, including PKC and PP2A, and is used to study the role of these enzymes in various cellular processes.
实验室实验的优点和局限性
One of the main advantages of using CDMPA in laboratory experiments is its ability to modulate various biological pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using CDMPA is that its mechanism of action is not fully understood. It can also be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several areas of future research that could be explored using CDMPA. One area of research is the use of CDMPA as a potential anti-cancer agent. Another area of research is the use of CDMPA in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMPA and its potential use in other areas of scientific research.
合成方法
CDMPA can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CDMPA.
科学研究应用
CDMPA has been extensively used in scientific research as a tool to study various biological pathways. It has been shown to modulate the activity of various enzymes, including protein kinases and phosphatases, and is used to study the role of these enzymes in various cellular processes. CDMPA has also been shown to have anti-inflammatory and anti-cancer properties and is used in research related to these areas.
属性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHFKWDQJCAEOP-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)
![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)




![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)


![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
